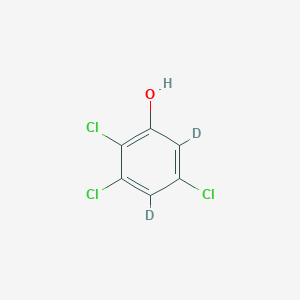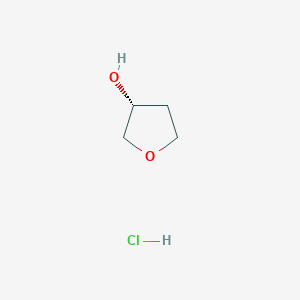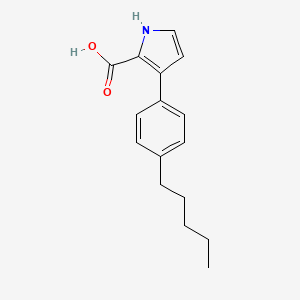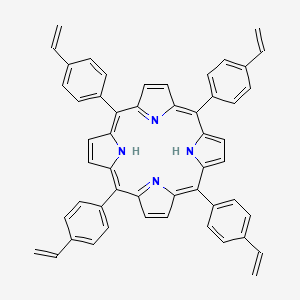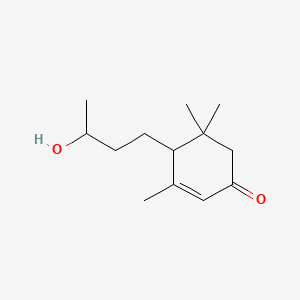![molecular formula C22H21NO5S B13727422 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B13727422.png)
((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine is a complex organic compound that features a biphenyl core with a methoxy group and a sulfonyl phenylalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Friedel-Crafts acylation of anisole (methoxybenzene) followed by a series of reactions to introduce the sulfonyl and phenylalanine groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like phosphorus pentachloride (PCl5) for chlorination steps .
Industrial Production Methods
In an industrial setting, the production of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Catalysts like aluminum chloride (AlCl3) and reagents such as bromine (Br2) or nitric acid (HNO3) are commonly used.
Major Products Formed
Oxidation: Formation of 4’-hydroxy-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine.
Reduction: Formation of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)thio)phenylalanine.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to form stable complexes with proteins. It can also be used in the development of new biochemical assays .
Medicine
Its structural features make it a candidate for the design of new therapeutic agents targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility .
Mechanism of Action
The mechanism of action of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core allows for strong π-π interactions, while the sulfonyl and phenylalanine groups provide additional binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Lacks the sulfonyl and phenylalanine groups, making it less versatile in terms of functionalization.
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride:
Uniqueness
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine is unique due to the combination of its biphenyl core, methoxy group, sulfonyl group, and phenylalanine moiety. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C22H21NO5S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H21NO5S/c1-28-19-11-7-17(8-12-19)18-9-13-20(14-10-18)29(26,27)23-21(22(24)25)15-16-5-3-2-4-6-16/h2-14,21,23H,15H2,1H3,(H,24,25) |
InChI Key |
NJVPJBMOTUQITQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



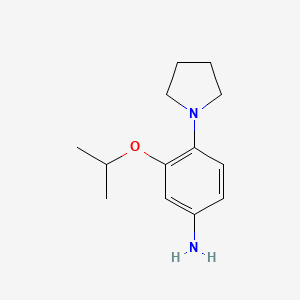
![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
